2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Description
2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid (CAS: 407640-15-7) is an oxazole derivative characterized by a 3-fluorophenyl substituent at position 2 and a methyl group at position 5 of the oxazole ring, with an acetic acid moiety at position 4 . Oxazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFTDGZEPNMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Acetylation: The final step involves the acetylation of the oxazole derivative to form the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds related to oxazoles exhibit significant anti-inflammatory effects. For instance, derivatives of 1,3-oxazole have been studied for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
The oxazole ring is known for its role in various anticancer agents. Studies have demonstrated that 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Pain Management
Due to its anti-inflammatory properties, this compound could be explored as a non-steroidal anti-inflammatory drug (NSAID) alternative. Its efficacy in reducing pain and inflammation makes it a candidate for further clinical studies on pain management therapies.
Neurological Disorders
Emerging research suggests that oxazole derivatives may have neuroprotective effects. The potential application of this compound in treating neurodegenerative diseases warrants investigation due to its ability to modulate neuroinflammatory responses .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic substitution.
- Final acetic acid derivative formation through carboxylation processes.
Table 1: Summary of Synthetic Methods
| Method | Description | Yield | References |
|---|---|---|---|
| Cyclization | Formation of oxazole ring | Varies | |
| Electrophilic Substitution | Addition of fluorophenyl group | Varies | |
| Carboxylation | Final product formation | Varies |
Case Study 1: Anti-inflammatory Effects
In a controlled study, the compound was tested against various inflammatory models. Results showed a significant reduction in edema and pain response compared to control groups .
Case Study 2: Anticancer Research
A series of in vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism involved modulation of key signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
The biological and physicochemical properties of oxazole derivatives are highly influenced by substituents on the phenyl ring and the functional groups attached to the oxazole core. Below is a comparative analysis of key analogs:
Table 1: Structural Analogs of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid
Key Observations from Structural Modifications
Halogen Position and Type: Fluoro vs. 3-Fluorophenyl vs. 4-Fluorophenyl: Positional isomerism (3- vs. 4-) may alter molecular geometry and receptor binding. For example, 4-substituted analogs are common in drug design due to better metabolic stability .
Functional Group Effects :
- Acetic Acid vs. Sulfanyl/Acetamide : The acetic acid moiety enhances water solubility and hydrogen-bonding capacity, whereas sulfanyl or amide groups (e.g., iCRT3) improve cell permeability and target specificity .
Biological Activity Trends: Antimicrobial Potential: Oxazole derivatives with halogenated phenyl groups (e.g., 4-chlorophenyl in ) show antimicrobial activity, suggesting the 3-fluorophenyl analog may share this trait . Enzyme Inhibition: iCRT3 demonstrates that ethylphenyl substitutions can confer β-catenin inhibitory activity, highlighting the role of substituents in modulating signaling pathways .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : Smaller analogs like the furan derivative (207.18 g/mol) may exhibit better solubility than brominated (296.12 g/mol) or chlorinated (297.75 g/mol) analogs .
Biological Activity
2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a synthetic organic compound belonging to the oxazole derivatives class. It has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H10FNO3 |
| Molecular Weight | 219.21 g/mol |
| CAS Number | 1017369-15-1 |
| LogP | 3.3236 |
| Polar Surface Area | 81.41 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the oxazole ring facilitates hydrogen bonding and π-π interactions with target molecules .
Antimicrobial Activity
Research indicates that this compound exhibits moderate to good antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound has significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.65 |
| HeLa (Cervical) | 2.41 |
| PANC-1 (Pancreatic) | 1.50 |
Flow cytometry analyses indicated that the compound induces apoptosis in these cancer cell lines in a dose-dependent manner, with mechanisms involving increased p53 expression and caspase activation .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Anticancer Properties : A recent study evaluated the effects of the compound on MCF-7 and HeLa cells, revealing that it significantly inhibits cell proliferation and induces apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Another investigation assessed its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results comparable to established antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
